Edasalonexent (CAS 1204317-86-1), also known as CAT-1004, is an orally bioavailable, bifunctional small-molecule inhibitor of the NF-κB pathway. Structurally, it is a SMART linker conjugate comprising salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA) connected via an ethylenediamine linker. Supplied typically as a light yellow to yellow oil, the compound is highly soluble in DMSO (≥ 120 mg/mL) and is designed to undergo intracellular hydrolysis by fatty acid amide hydrolase (FAAH). This targeted cleavage releases the active moieties directly within the intracellular compartment, making it a highly specialized material for studying localized NF-κB suppression and inflammatory signaling without the systemic distribution profile of traditional unconjugated NSAIDs.
Procuring a crude physical mixture of salicylic acid and DHA is not a viable substitute for edasalonexent. In both in vitro assays and in vivo peripheral mononuclear cells, equimolar unlinked mixtures of salicylic acid and DHA fail to produce the synergistic NF-κB inhibition observed with the covalently linked conjugate. Furthermore, when compared to standard-of-care in-class alternatives like the corticosteroids prednisone or deflazacort, edasalonexent provides targeted NF-κB modulation without the severe off-target effects—such as bone density loss, linear growth stunting, and weight gain—that frequently ruin the reproducibility and translatability of long-term musculoskeletal research models.[1], [2]
Edasalonexent demonstrates a quantitative synergistic effect that cannot be replicated by its individual components. In cellular assays, the intact conjugate inhibits NF-κB with an IC50 of 25.4 μM. In sharp contrast, unconjugated salicylic acid requires a concentration of 3.2 mM to achieve inhibition, and DHA only modestly inhibits the pathway at 78.7 μM. [1]
| Evidence Dimension | NF-κB Inhibition (IC50) |
| Target Compound Data | 25.4 μM (Edasalonexent) |
| Comparator Or Baseline | 3.2 mM (Salicylic acid alone) and 78.7 μM (DHA alone) |
| Quantified Difference | >125-fold higher potency than salicylic acid alone. |
| Conditions | In vitro cellular NF-κB inhibition assays. |
This quantitative synergy strictly justifies the procurement of the synthesized conjugate over formulating a cheaper physical mixture of DHA and salicylic acid.
The ethylenediamine linker in edasalonexent is specifically designed for intracellular degradation by fatty acid amide hydrolase (FAAH). In oral pharmacokinetic studies (300 mg/kg in Sprague-Dawley rats), the parent conjugate achieved a Cmax of 477 ± 193 ng/mL. Crucially, the simultaneous intracellular release of salicylic acid results in the appearance of the salicyluric acid metabolite (Cmax = 563 ± 76.8 ng/mL), while avoiding the high systemic toxicity associated with free components. [1]
| Evidence Dimension | Systemic exposure and targeted cleavage |
| Target Compound Data | Parent Cmax = 477 ng/mL; Salicyluric acid metabolite Cmax = 563 ng/mL |
| Comparator Or Baseline | Standard systemic NSAID administration (high systemic free-acid exposure) |
| Quantified Difference | Controlled intracellular release rather than immediate systemic distribution. |
| Conditions | Oral PK study in Sprague-Dawley rats (300 mg/kg). |
Confirms the compound's utility as a targeted prodrug, ensuring researchers that the active moieties are delivered intracellularly rather than being lost to systemic clearance.
Despite being a lipophilic oil, edasalonexent can be reliably formulated for in vivo oral or intraperitoneal administration. Standard protocols yield a clear solution at ≥ 2.5 mg/mL using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, it can be prepared as a 2.5 mg/mL suspension in 20% SBE-β-CD in saline using ultrasonication.
| Evidence Dimension | Aqueous vehicle solubility for injection/oral dosing |
| Target Compound Data | ≥ 2.5 mg/mL (clear solution or suspension) |
| Comparator Or Baseline | Raw compound (insoluble oil) |
| Quantified Difference | Achieves stable 5.09 mM working solutions in standard laboratory excipients. |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle preparation. |
Guarantees that laboratories can successfully process the raw oil into reproducible, stable dosing vehicles for murine models without requiring proprietary excipients.
In long-term in vivo models of muscular dystrophy, standard-of-care NF-κB suppressors like prednisone and deflazacort cause significant decreases in linear growth velocity and induce bone density loss. Edasalonexent provides comparable suppression of NF-κB-dependent inflammatory responses without these steroidal side effects, maintaining normal growth patterns and exhibiting bone-sparing effects in comparative developmental studies. [1]
| Evidence Dimension | Bone health and linear growth velocity |
| Target Compound Data | Normal growth patterns and bone-sparing effects |
| Comparator Or Baseline | Prednisone / Deflazacort (decreased growth velocity, bone loss) |
| Quantified Difference | Elimination of glucocorticoid-induced skeletal toxicity. |
| Conditions | In vivo muscular dystrophy models (e.g., mdx mice) and pediatric clinical observations. |
Makes edasalonexent the preferred procurement choice for long-term inflammatory or musculoskeletal studies where corticosteroid-induced bone toxicity would ruin the model.
Directly following from its bone-sparing profile, edasalonexent is a highly suitable NF-κB inhibitor for long-term in vivo studies of Duchenne muscular dystrophy (mdx mice) or other muscle wasting diseases where standard corticosteroids (prednisone) would introduce confounding variables like bone density loss or growth stunting. [1]
Because its ethylenediamine linker is specifically cleaved by intracellular FAAH, edasalonexent serves as a premier reference standard for researchers developing dual-pharmacophore conjugates or investigating the pharmacokinetics of intracellularly targeted lipid-drug conjugates.[2]
In cellular assays where standard NSAIDs (like salicylic acid) or omega-3 fatty acids (like DHA) fail to achieve sufficient NF-κB suppression at non-toxic concentrations, edasalonexent is utilized to achieve potent, low-micromolar (IC50 ~25.4 μM) inhibition without requiring multi-drug co-administration. [2]